molecular formula C18H17IN2O2 B5220524 2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5220524
M. Wt: 420.2 g/mol
InChI Key: YWIFNFPPRJQBSS-UHFFFAOYSA-N
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Description

2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C18H17IN2O2 and its molecular weight is 420.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.03348 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound features a chromene backbone substituted with an amino group and a 3-iodophenyl moiety. The presence of a nitrile group enhances its reactivity and potential biological interactions.

Table 1: Chemical Structure Overview

ComponentDescription
Molecular FormulaC19H19N3O2I
Molecular Weight396.27 g/mol
Functional GroupsAmino (-NH2), Iodophenyl (-C6H4I), Carbonitrile (-C≡N)
Chromene CoreTetrahydrochromene structure

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

Mechanism of Action:

  • Apoptosis Induction: The compound triggers intrinsic apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G2/M phase.

Antimicrobial Activity

The compound exhibits antimicrobial properties against both bacterial and fungal strains. In vitro studies have shown efficacy against:

  • Gram-positive bacteria: Staphylococcus aureus
  • Gram-negative bacteria: Escherichia coli
  • Fungi: Candida albicans

Mechanism of Action:
The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

In preclinical models, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced edema and inflammatory markers in tissues.

Synthesis and Characterization

The synthesis involves a multi-step process starting from readily available precursors. Characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm structure.

Table 2: Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces TNF-alpha levels in vivo

Properties

IUPAC Name

2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIFNFPPRJQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)I)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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